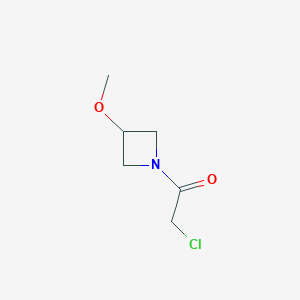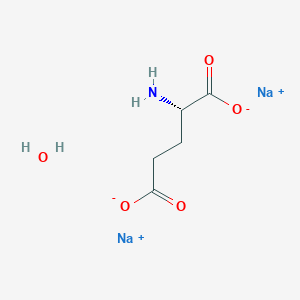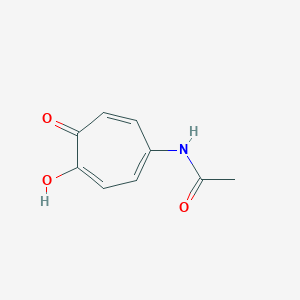![molecular formula C14H22O3Si B8726925 2-{3-[(tert-butyldimethylsilyl)oxy]phenyl}acetic acid](/img/structure/B8726925.png)
2-{3-[(tert-butyldimethylsilyl)oxy]phenyl}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{3-[(tert-butyldimethylsilyl)oxy]phenyl}acetic acid is an organic compound that features a phenyl ring substituted with a tert-butyl-dimethyl-silanyloxy group and an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(tert-butyldimethylsilyl)oxy]phenyl}acetic acid typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride, followed by subsequent reactions to introduce the phenyl and acetic acid functionalities. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of automated reactors and continuous flow systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
2-{3-[(tert-butyldimethylsilyl)oxy]phenyl}acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The tert-butyl-dimethyl-silanyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
2-{3-[(tert-butyldimethylsilyl)oxy]phenyl}acetic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-{3-[(tert-butyldimethylsilyl)oxy]phenyl}acetic acid involves its interaction with molecular targets through its functional groups. The tert-butyl-dimethyl-silanyloxy group provides steric protection, while the acetic acid moiety can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biochemical pathways and influence the activity of enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyldimethylsilanol: Used as a silylating agent for the protection of hydroxyl groups.
tert-Butyldimethylsilane: Utilized in the synthesis of enol silyl ethers and as an initiator for polymerization reactions.
tert-Butyldimethylsilyl chloride: Commonly used for the protection of hydroxyl groups in organic synthesis.
Uniqueness
2-{3-[(tert-butyldimethylsilyl)oxy]phenyl}acetic acid is unique due to its combination of a phenyl ring, tert-butyl-dimethyl-silanyloxy group, and acetic acid moiety. This combination provides distinct steric and electronic properties, making it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C14H22O3Si |
|---|---|
Molekulargewicht |
266.41 g/mol |
IUPAC-Name |
2-[3-[tert-butyl(dimethyl)silyl]oxyphenyl]acetic acid |
InChI |
InChI=1S/C14H22O3Si/c1-14(2,3)18(4,5)17-12-8-6-7-11(9-12)10-13(15)16/h6-9H,10H2,1-5H3,(H,15,16) |
InChI-Schlüssel |
KFPFGBYXXQBGHE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=CC(=C1)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















